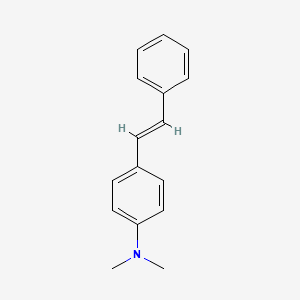

4-(Dimethylamino)stilbene

Description

Context within Donor-Acceptor Stilbene (B7821643) Chromophores

4-(Dimethylamino)stilbene (B74358) is a canonical example of a "push-pull" or donor-acceptor (D-A) chromophore. In this molecular architecture, the dimethylamino group (-N(CH₃)₂) acts as a potent electron donor (the "push"), while the other end of the conjugated π-system is typically substituted with an electron-acceptor group (the "pull"). Common acceptor groups include cyano (-CN) or nitro (-NO₂) moieties, leading to well-studied analogues like 4-(dimethylamino)-4'-cyanostilbene (DCS) and 4-(dimethylamino)-4'-nitrostilbene (DANS). nih.govontosight.aieie.gr

The defining feature of these D-A stilbenes is the facilitation of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net When the molecule absorbs a photon, an electron is promoted from a molecular orbital largely localized on the donor end to one centered on the acceptor end. eie.gr This creates an excited state with a significantly larger dipole moment than the ground state. This charge transfer phenomenon is at the heart of their unique photophysical behaviors, including strong solvatochromism, where the absorption and emission spectra shift in response to the polarity of the surrounding solvent. nih.govacs.orgresearchgate.net The efficiency of this ICT process and the subsequent relaxation pathways are dictated by the strength of the donor and acceptor groups, the nature of the conjugated bridge, and the molecular environment. researchgate.net

Significance as a Benchmark System for Photophysical Studies

Derivatives of this compound, particularly DANS and DCS, are frequently employed as benchmark systems for investigating fundamental photophysical processes. researchgate.netresearchgate.net Their relatively rigid structure combined with their pronounced and well-characterized response to environmental factors makes them ideal models for exploring complex excited-state dynamics.

Key reasons for their significance as benchmark systems include:

Strong Solvatochromism: The significant change in dipole moment upon excitation leads to large, easily measurable shifts in fluorescence spectra with solvent polarity. This makes them excellent probes for studying solvent relaxation dynamics—the process by which solvent molecules reorient around the newly formed, highly polar excited state. nih.govacs.org For instance, DCS has been shown to be a useful probe for solvation dynamics, with its spectral response correlating well with other established probes like coumarin (B35378) 153. nih.govacs.orgresearchgate.net

Competing Relaxation Pathways: Following excitation, these molecules can relax through several competing channels, including fluorescence, trans-cis isomerization around the central double bond, and non-radiative decay via twisting around single bonds to form Twisted Intramolecular Charge Transfer (TICT) states. nih.govresearchgate.netaip.org The branching ratio between these pathways is highly sensitive to solvent polarity and viscosity, providing a rich landscape for studying the factors that govern excited-state reactions. researchgate.netresearchgate.net

Model for Nonlinear Optics (NLO): The large change in electronic distribution between the ground and excited states results in significant second-order NLO properties. researchgate.net DANS, in particular, was historically considered a prototype for electro-optic chromophores and has been extensively studied for applications such as second-harmonic generation. nih.govresearchgate.net

Historical Development of Research on this compound and Related Analogues

Research into this compound and its analogues is built upon the foundational studies of stilbene itself, a prototypical molecule for understanding photoisomerization. nih.gov The introduction of donor and acceptor substituents in the 1980s and 1990s opened a new chapter, with researchers focusing on how these groups modulate the photochemical and photophysical properties. nih.govresearchgate.net

A pivotal concept in the field was the theory of Twisted Intramolecular Charge Transfer (TICT), proposed to explain the dual fluorescence observed in the related molecule 4-(N,N-dimethylamino)benzonitrile (DMABN). aip.orghu-berlin.de This model posits that in polar solvents, the excited molecule can twist around the donor-phenyl single bond, leading to a highly polar, charge-separated TICT state that emits at a different wavelength from the initial locally excited (LE) state. This concept was quickly applied to D-A stilbenes to explain their complex fluorescence behavior, particularly the decrease in fluorescence quantum yield in highly polar solvents, which was attributed to the formation of non-emissive or weakly emissive TICT states that provide an efficient non-radiative decay channel. researchgate.netresearchgate.net

Early investigations also highlighted the potential of these materials in nonlinear optics. researchgate.net The large hyperpolarizability of molecules like DANS made them attractive candidates for electro-optic modulators and other photonic devices. nih.gov This spurred significant research into both their fundamental NLO properties and their incorporation into polymer matrices for device fabrication. eie.grresearchgate.net Over the years, advancements in ultrafast laser spectroscopy have allowed for increasingly detailed real-time observation of the excited-state dynamics of these molecules, revealing the intricate interplay of solvation, isomerization, and internal conversion on picosecond and femtosecond timescales. researchgate.netaip.org

Overview of Key Research Areas in this compound Studies

Contemporary research on this compound and its derivatives is multifaceted, spanning fundamental chemistry, physics, and materials science. Key areas of active investigation include:

Excited-State Dynamics and Photophysics: This remains a central research theme. Scientists use steady-state and time-resolved spectroscopic techniques to unravel the complex relaxation pathways following photoexcitation. researchgate.netacs.org Topics of interest include the competition between isomerization and fluorescence, the role of conical intersections, intersystem crossing to triplet states, and the precise nature of the charge-transfer states involved (planar vs. twisted). nih.govaip.org

Nonlinear Optics and Photonics: The large second-order nonlinearities of D-A stilbenes continue to attract interest for applications in photonics and optoelectronics. nih.gov Research includes the design and synthesis of new derivatives with enhanced NLO properties and improved photostability for use in materials like organic light-emitting diodes (OLEDs) and electro-optic modulators. eie.grresearchgate.net

Synthesis of Novel Analogues: Chemists are continuously developing new methods for synthesizing highly functionalized stilbenes. rsc.orgrsc.orgnih.gov This includes creating molecules with different donor, acceptor, and bridging units to fine-tune their electronic and photophysical properties for specific applications, such as biological probes or advanced materials. researchgate.netmdpi.com

Surface and Interface Science: Recent studies have begun to explore the behavior of these molecules at interfaces and on surfaces, such as silica (B1680970) glass. univie.ac.at This research is crucial for understanding how their properties are altered in confined environments, which is relevant for applications in sensing, chromatography, and surface-bound molecular devices.

Data Tables

Table 1: Key Analogues of this compound and their Functional Groups

| Compound Name | Abbreviation | Electron Donor Group | Electron Acceptor Group |

|---|---|---|---|

| 4-(Dimethylamino)-4'-nitrostilbene | DANS | -N(CH₃)₂ | -NO₂ |

| 4-(Dimethylamino)-4'-cyanostilbene | DCS | -N(CH₃)₂ | -CN |

Table 2: Photophysical Properties of trans-4-(Dimethylamino)-4'-cyanostilbene (DCS)

| Property | Value | Source |

|---|---|---|

| Absorption Transition Moment (Mabs) | 6.7 ± 0.4 D | nih.gov, acs.org |

| Emission Transition Moment (Mem) | 7.6 ± 0.8 D | nih.gov, acs.org |

| Excited-State Character | Highly polar, single emissive state | nih.gov, acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHHHPDRXLIMPM-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020720 | |

| Record name | (E)-4-Dimethylaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-95-9, 1145-73-9 | |

| Record name | trans-4-Dimethylaminostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Dimethylaminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Dimethylaminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7P79915N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Design for Research Purposes

Functionalization Strategies for Electron Donor and Acceptor Modification

Modifications of the Dimethylamino Moiety

The dimethylamino group is a critical component of 4-(Dimethylamino)stilbene (B74358), acting as a potent electron-donating group that significantly influences the molecule's electronic and photophysical properties. Researchers have explored various modifications of this moiety to fine-tune these characteristics.

One common alteration involves the exchange of the dimethylamino group for other N-alkyl or N-aryl substituents. For instance, the replacement of the N,N-diethylamino moiety with an N-pyrrolidinyl group has been investigated to assess the impact of cyclic amine structures on the compound's biological activity. rsc.org Additionally, derivatives incorporating flexible 3-(dimethylamino)alkyl groups or shorter 2-(dimethylamino)ethane chains have been synthesized to probe the spatial requirements of binding pockets in biological targets. nih.gov

Another avenue of modification is the demethylation of the dimethylamino group. The synthesis of 4-N-monomethylamino derivatives has been reported, which alters the steric hindrance and hydrogen bonding capabilities of the nitrogen atom, thereby influencing its interaction with target molecules. mdpi.com The position of the dimethylamino group on the phenyl ring has also been varied to create isomers with different electronic and steric profiles. rsc.org

These modifications are often achieved through standard synthetic transformations. For example, analogues with different alkylamino groups can be prepared by nucleophilic aromatic substitution on a suitable fluoronitrobenzene precursor, followed by reduction of the nitro group and subsequent elaboration of the stilbene (B7821643) core. tandfonline.com

The following table summarizes some of the reported modifications to the dimethylamino moiety of this compound derivatives:

| Modification Type | Example Substituent | Rationale/Application | Reference |

| N-Alkyl Exchange | N,N-Diethylamino | Study of steric and electronic effects on biological activity. | rsc.org |

| Cyclic Amine | N-Pyrrolidinyl | Investigate the impact of restricted amine conformation. | rsc.org |

| Alkyl Chain Extension | 3-(Dimethylamino)alkyl | Probe spatial requirements of biological targets. | nih.gov |

| Alkyl Chain Shortening | 2-(Dimethylamino)ethane | Optimize fit within constrained binding pockets. | nih.gov |

| Demethylation | N-Monomethylamino | Alter steric hindrance and hydrogen bonding potential. | mdpi.com |

| Positional Isomerism | 2'- or 3'-Dimethylamino | Evaluate the influence of substituent position on activity. | rsc.org |

Design and Synthesis of Bridged and Sterically Constrained Analogues

To investigate the influence of molecular conformation on the properties of this compound, researchers have designed and synthesized bridged and sterically constrained analogues. These molecules restrict the rotational freedom around the single and double bonds of the stilbene backbone, providing valuable insights into the structural requirements for biological activity and photophysical behavior.

One notable example is the synthesis of a constrained model of trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DNS), a related compound. In this analogue, the rotation around the phenyl-nitro C-N bond and the central C=C bond is limited. researchgate.net The synthesis of such constrained molecules often involves multi-step sequences. For instance, ring-constrained analogues have been prepared through Suzuki coupling reactions to form the stilbene core, followed by the introduction of cyclic structures. nih.gov

Another strategy involves the synthesis of saturated analogues to eliminate the rigidity of the double bond. For example, a Horner-Wadsworth-Emmons reaction can be employed to form the stilbene-like core, which is then subjected to hydrogenation to produce the saturated derivative. nih.gov

The design of these constrained analogues is guided by the desire to lock the molecule into a specific conformation, thereby reducing the number of accessible conformational states. This allows for a more precise study of structure-activity relationships. For example, the synthesis of ring-constrained analogues has been used to probe the optimal geometry for interaction with specific biological targets. nih.gov

Key examples of synthetic strategies for constrained this compound analogues are presented in the table below:

| Constraint Type | Synthetic Strategy | Purpose | Reference |

| Ring-Constrained | Suzuki coupling to form a stilbene precursor, followed by cyclization. | To limit conformational flexibility and study specific rotamers. | nih.gov |

| Saturated Analogue | Horner-Wadsworth-Emmons reaction followed by hydrogenation. | To remove the rigidity of the ethene bridge and study the effect of a flexible linker. | nih.gov |

| Torsion-Limited Model | Multi-step synthesis to create a bridged structure. | To investigate the structural nature of radiative and nonradiative excited states. | researchgate.net |

Photophysical Processes and Excited State Dynamics of 4 Dimethylamino Stilbene Systems

Electronic Structure and Intramolecular Charge Transfer (ICT) States

Upon absorption of light, 4-(dimethylamino)stilbene (B74358) is promoted to an excited electronic state. The subsequent photophysical and photochemical events are governed by the nature of this excited state and its interaction with the surrounding environment. A key feature of these molecules is the significant redistribution of electron density upon excitation, leading to the formation of states with a high degree of charge transfer character.

Immediately following photoexcitation, the molecule typically arrives in a Franck-Condon state, which has a geometry similar to the ground state. This initial excited state is often described as a locally excited (LE) state. In the LE state, the electronic excitation is largely confined to a specific part of the molecule, for instance, the stilbene (B7821643) backbone. While there is some change in the electronic distribution compared to the ground state, the charge separation is not yet fully developed. For push-pull stilbenes, the LE state is often a precursor to more polarized states. In some theoretical models, the planar ICT state is also referred to as the LE state. nih.gov

From the initially formed LE state, a rapid intramolecular charge transfer process can occur, leading to the formation of a charge transfer (CT) state. In this state, there is a significant displacement of electron density from the electron-donating dimethylamino group across the π-conjugated bridge to the electron-accepting part of the molecule. This results in a highly polarized species with a large dipole moment. researchgate.net The formation of the CT state is a crucial step that dictates the subsequent fluorescence and isomerization pathways. In many donor-acceptor stilbenes, this CT state is the primary fluorescent species. rroij.com

The efficiency and dynamics of the transition from the LE to the CT state are influenced by the electronic coupling between the donor and acceptor groups, as well as by the surrounding solvent. In polar solvents, the highly dipolar CT state is stabilized, which can facilitate its formation. Ultrafast spectroscopic studies on derivatives like 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) have shown that this charge transfer can occur on the femtosecond to picosecond timescale. researchgate.net

Solvatochromism refers to the change in the color of a substance, and thus its absorption and emission spectra, with a change in the solvent polarity. Push-pull stilbenes like this compound derivatives exhibit pronounced solvatochromism, which is a direct consequence of the large difference in dipole moments between the ground state and the excited CT state.

The absorption spectra of these compounds typically show a red-shift (bathochromic shift) with increasing solvent polarity. This is because the excited state is generally more polar than the ground state, and a polar solvent will stabilize the excited state more than the ground state, thus lowering the energy gap for the transition. The fluorescence emission spectra show an even more dramatic red-shift with increasing solvent polarity. nih.gov This large Stokes shift (the difference between the absorption and emission maxima) is indicative of a significant increase in the dipole moment upon excitation and subsequent relaxation to the emissive CT state. researchgate.net

The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation, which allows for the estimation of the change in dipole moment upon excitation (Δµ). For example, studies on 4-(dimethylamino)-4'-cyanostilbene (DCS) have shown a substantial increase in dipole moment from the ground state to the excited state. researchgate.net

Table 1: Solvatochromic Data for 4-Dimethylamino-4'-nitrostilbene (DANS) in Various Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Cyclohexane | 417 | 470 | 2700 | 0.33 |

| Benzene | 432 | - | - | 0.53 - 0.7 |

| Methylene Chloride | - | - | - | 0.008 |

| Methanol (B129727) | 426 | 690 | - | - |

| Acetonitrile (B52724) | 430 | 830 | - | < 0.002 |

| Dimethylformamide | - | - | - | 0.002 |

Data compiled from multiple sources. omlc.orgaip.org

Table 2: Ground and Excited State Dipole Moments for 4-(Dimethylamino)-4'-cyanostilbene (DCS)

| State | Dipole Moment (Debye) |

|---|---|

| Ground State (S₀) | 7 |

| Franck-Condon Excited State | 13 |

| Relaxed Fluorescing CT State | 21 |

Data from reference researchgate.net.

Conformational Dynamics and Twisted Intramolecular Charge Transfer (TICT)

The photophysical behavior of this compound systems is further complicated by the molecule's conformational flexibility. Following the initial charge transfer in the planar conformation, the molecule can undergo torsional motions around various single and double bonds, leading to different excited state species and relaxation pathways.

Several torsional coordinates are critical in the excited state dynamics of push-pull stilbenes:

Twisting of the central C=C bond: This is the primary motion responsible for the trans-cis isomerization of stilbenes. In the excited state, the double bond has more single-bond character, lowering the barrier to rotation. nih.gov

Twisting of the phenyl-amino C-N bond: Rotation around the single bond connecting the dimethylamino group to the phenyl ring can lead to a decoupling of the donor's p-orbitals from the π-system of the stilbene backbone.

Twisting of the phenyl-acceptor C-C bond: Similarly, rotation around the single bond connecting the other phenyl ring to an acceptor group (if present) can occur.

Twisting of the acceptor group itself: For certain acceptor groups like the nitro group (-NO₂), rotation around the C-N bond connecting it to the phenyl ring can be a significant deactivation pathway. ntu.edu.tw

The dominant torsional motion depends on the specific substitution pattern of the stilbene and the properties of the solvent. For instance, in 4-(dimethylamino)-4'-nitrostilbene (DANS), theoretical and experimental studies have suggested that in polar solvents, the dominant relaxation process involves the rotation of the nitrophenyl group. researchgate.netntu.edu.tw

The concept of Twisted Intramolecular Charge Transfer (TICT) is central to explaining the photophysics of many flexible donor-acceptor molecules. The TICT model proposes that from the initially formed planar ICT state (sometimes denoted as PICT), the molecule can relax further by twisting around a single bond (often the donor-phenyl or acceptor-phenyl bond). This twisting leads to a new excited state, the TICT state, where the donor and acceptor moieties are electronically decoupled due to their perpendicular arrangement.

The TICT state is characterized by almost complete charge separation and a very large dipole moment, but a very small transition dipole moment for emission back to the ground state. Consequently, the formation of a TICT state often leads to fluorescence quenching and provides a non-radiative decay channel. nih.gov The competition between radiative decay from the PICT state and non-radiative decay via the TICT state is highly sensitive to solvent polarity.

In non-polar solvents, the PICT state is typically the main emissive state, and the barrier to forming the less stable TICT state is high. In highly polar solvents, the TICT state is significantly stabilized due to its large dipole moment, which can lower the activation barrier for its formation from the PICT state. This leads to a decrease in the fluorescence quantum yield in very polar solvents, as observed for DANS. nih.govbohrium.com The interplay between these states is complex; for some systems, the TICT state can be emissive, leading to a dual fluorescence phenomenon where both the PICT and TICT states contribute to the emission spectrum. However, for many push-pull stilbenes, the TICT state is predominantly a non-radiative trap. researchgate.net

Solvent Polarity and Viscosity Effects on TICT Formation

The formation of a Twisted Intramolecular Charge Transfer (TICT) state is a critical de-excitation pathway for many donor-acceptor molecules, including derivatives of this compound. In the excited state, intramolecular rotation around the single bond connecting the donor group and the aromatic ring can lead to a geometrically twisted, highly polar state. The stability and formation dynamics of this TICT state are profoundly influenced by the polarity and viscosity of the surrounding solvent medium.

For push-pull stilbene derivatives like 4-(dimethylamino)-4'-cyanostilbene (DCS), the fluorescence quantum yield is observed to decrease as the polarity of the solvent decreases. researchgate.net This trend is attributed to the highly polar nature of the trans-emitting state, which makes the competing photoisomerization to the non-emissive cis state heavily dependent on solvent polarity. researchgate.net In polar solvents, the formation of a non-radiative TICT state can become a dominant deactivation channel, leading to the quenching of both fluorescence and trans-cis isomerization. nih.gov

The photophysical behavior of these molecules can be rationalized through a kinetic scheme where the TICT state acts as an intermediate trap. For instance, in weakly polar solvents, non-radiative losses in molecules like p-DCS are primarily due to the transition from the initial excited state (E) to a double-bond twisted species (P), which has a low-polarity nature. bohrium.com The formation of the TICT state can compete with this process.

The viscosity of the solvent also plays a crucial role. Fluorescent molecular rotors, a class of compounds that includes TICT-forming molecules, have photophysical characteristics that are dependent on their environment. nih.gov While solvent polarity generally causes a bathochromic (red) shift in the emission peak of these compounds, the peak intensity is strongly influenced by solvent viscosity in molecules like 4,4-dimethylaminobenzonitrile (DMABN), a related TICT compound. nih.gov This dependence on viscosity arises because the large-amplitude twisting motion required to form the TICT state is hindered in more viscous media.

In the case of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a "push-pull" chromophore, the interplay of solvent effects is particularly evident. nih.govmdpi.com In polar solvents, a non-radiative state, proposed to be a TICT state, becomes more stable due to enhanced interactions with the solvent molecules. nih.gov This stabilization effectively quenches both fluorescence and photoisomerization. nih.gov The Stokes shift of DANS increases with solvent polarity, while the photoisomerization quantum yield (Φiso) decreases. mdpi.com

The following table summarizes the effect of solvent polarity on the fluorescence quantum yield of a push-pull stilbene derivative:

| Solvent | Polarity | Fluorescence Quantum Yield (Φf) |

| Toluene (TN) | Low | 0.10 |

| Dimethylformamide (DMF) | High | 0.30 |

Data for a push-pull stilbene derivative, illustrating the general trend. researchgate.net

Photoisomerization Mechanisms

Photoisomerization, the light-induced conversion between cis and trans isomers, is a hallmark of stilbene and its derivatives. This process is fundamental to applications such as molecular switches and photoswitches. The mechanism of photoisomerization in this compound systems involves complex dynamics on the excited-state potential energy surface.

The trans ⇌ cis photoisomerization of stilbene derivatives is a key photophysical process. For stilbene itself, the mechanism involves torsion about the central C=C double bond in the excited state. rroij.com The introduction of donor and acceptor groups, as in this compound systems, can significantly alter the potential energy surfaces and open up new reaction pathways.

For substituted donor-acceptor stilbenes, several mechanisms have been proposed. rroij.com The torsional angle about the C=C double bond remains a critical reaction coordinate, and its dynamics are highly dependent on solvent polarity and the nature of the substituents. rroij.com In the presence of weak donor and acceptor groups, the singlet excited state (S1) is less polar than the phantom excited state (¹P), and thus the rate of photoisomerization (S1→¹P) increases in polar solvents. rroij.com

For 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), a typical "push-pull" chromophore, both singlet and triplet pathways for photoisomerization have been identified. nih.govmdpi.comnih.gov Upon excitation to the S1 state, both trans- and cis-stilbene (B147466) typically evolve along the C=C torsion coordinate. nih.govmdpi.com However, for substituted stilbenes like DANS, a triplet route mediated by intersystem crossing (ISC) can become significant. nih.govmdpi.com

Conical intersections (CIs) are points of degeneracy between electronic potential energy surfaces and play a crucial role as photochemical funnels, enabling ultra-fast non-radiative transitions from an upper to a lower electronic state. In the context of photoisomerization, CIs provide the mechanism for the molecule to return to the ground state after undergoing geometric changes in the excited state.

For 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), computational studies have revealed a network of CIs that govern the photorelaxation pathways. mdpi.comnih.govresearchgate.net Five S1/S0 and three T2/T1 CIs, along with several intersystem crossings (ISCs), have been identified. mdpi.comnih.gov These competing non-adiabatic decay pathways have different roles in the trans-to-cis and cis-to-trans isomerization processes. mdpi.comnih.gov

The geometries of these CIs are critical in determining the outcome of the photoreaction. For instance, four of the S1/S0 CIs in DANS are distributed along the S1 trans ↔ cis isomerization pathway at different C=C torsional angles. mdpi.com The accessibility of these CIs from the Franck-Condon region determines the efficiency and pathway of the isomerization.

In photoexcited this compound systems, there is a direct competition between radiative decay (fluorescence) and non-radiative decay pathways, including photoisomerization and internal conversion. The quantum yields of fluorescence (Φf) and photoisomerization (Φiso) are thus intimately linked.

For 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), the photoisomerization quantum yield decreases as the solvent polarity increases. mdpi.com This is accompanied by a decrease in the fluorescence quantum yield in highly polar solvents, where a non-radiative TICT state is thought to become dominant. nih.govbohrium.com However, for some nitro-substituted stilbenes, the fluorescence quantum yield shows a maximum at intermediate solvent polarities. bohrium.com This is explained by the presence of a non-radiative channel linked to the nitro group that becomes important in high-polarity solvents. bohrium.com

The following table shows the solvent-dependent quantum yields for fluorescence (Φf) and trans → cis photoisomerization (Φtc) for trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DNS), highlighting the competition between these pathways.

| Solvent | Φf | Φtc |

| Hexane | - | 0.28-0.38 |

| Tetrahydrofuran (THF) | - | ≤ 0.01 |

Data for trans-4-(N,N-dimethylamino)-4'-nitrostilbene (DNS). ntu.edu.tw

For 4-(dimethylamino)-4'-cyanostilbene (DCS), intramolecular charge transfer (ICT) emission and isomerization are also competing de-excitation paths. researchgate.net The relative efficiency of these two channels depends on the specific donor and acceptor groups. researchgate.net

Radiative Deactivation Pathways and Fluorescence Properties

The primary radiative deactivation pathway for this compound and its analogs is fluorescence, the emission of a photon from the excited singlet state (S₁) to return to the ground state (S₀). The efficiency and characteristics of this fluorescence are described by its quantum yield, lifetime, and Stokes shift, all of which are highly dependent on the molecular environment.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These two parameters are intrinsically linked and are sensitive indicators of the competition between radiative and non-radiative decay pathways.

The fluorescence properties of this compound derivatives are strongly influenced by solvent polarity. acs.org For instance, in the case of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), the fluorescence quantum yield initially increases when moving from non-polar to slightly polar solvents, and then dramatically decreases in highly polar solvents. nih.gov This behavior is attributed to the complex interplay of different relaxation pathways. nih.gov

Research on various 4-aminostilbene (B1224771) derivatives has shown that structural modifications, such as N-phenyl substitution, can lead to significantly higher fluorescence quantum yields compared to 4-(N,N-dimethylaminostilbene). acs.orgnih.gov This is due to a more planar ground-state geometry and a larger charge-transfer character in the excited state, which reduces the rate of non-radiative decay pathways like photoisomerization. acs.orgnih.gov

The following table provides a summary of reported fluorescence quantum yields and lifetimes for this compound and a related derivative in different solvents.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | Cyclohexane | 0.33 | 80 ps and 950 ps |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | Toluene | - | - |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | Dichloromethane | - | - |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | Acetonitrile | < 0.002 | - |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | Methanol | - | - |

Data compiled from multiple research findings. researchgate.netresearchgate.net

It is important to note that in non-polar solvents, the deactivation of the excited state of DANS involves slower steps, as indicated by the two lifetime components in cyclohexane. researchgate.net

The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the fluorescence emission of the same electronic transition. This phenomenon arises from the rapid relaxation of the excited state to a lower vibrational level before fluorescence occurs, as well as solvent reorientation around the excited molecule, which has a different dipole moment than the ground state.

In polar solvents, this compound and its derivatives often exhibit a large Stokes shift, indicative of a significant increase in the dipole moment upon excitation. This points to the formation of a highly polar intramolecular charge transfer (ICT) state in the excited state. nih.govacs.org The solvent molecules reorient themselves around this more polar excited state, lowering its energy and thus causing the fluorescence to occur at a lower energy (longer wavelength) compared to the absorption.

The solvatochromism, or the change in the color of a substance with the polarity of the solvent, of these compounds is a direct consequence of this effect. The absorption and steady-state emission spectra of derivatives like 4-(dimethylamino)-4'-cyanostilbene (DCS) show a systematic evolution with solvent polarity, which is characteristic of a single, highly polar excited state. nih.govacs.orgpsu.edu

The excited-state relaxation dynamics are complex. Following excitation, the molecule can undergo vibrational relaxation and, in polar solvents, solvent relaxation, where the solvent shell reorganizes around the newly formed excited-state dipole. researchgate.net This relaxation process can occur on a picosecond timescale. researchgate.net The nature of the excited state is often described as a planar charge-transfer state, and non-radiative decay can occur through torsional motions, for example, around the nitro group in DANS, leading to a twisted intramolecular charge transfer (TICT) state. acs.orgresearchgate.net

The following table presents absorption and emission maxima for a derivative of this compound in various solvents, from which the Stokes shift can be appreciated.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | Cyclohexane | 417 | 470 | ~2700 |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | Acetonitrile | 430 | ~830 | >15000 |

| 4-(N,N-dimethylamino)-4′-nitrostilbene | Methanol | 426 | ~690 | >10000 |

Data compiled from multiple research findings. researchgate.net

The significant increase in the Stokes shift with solvent polarity highlights the pronounced charge transfer character of the excited state and the substantial stabilization it receives from polar solvent environments.

Environmental and Medium Effects on 4 Dimethylamino Stilbene Photophysics

Impact of Solvent Polarity and Dielectric Properties

The absorption and emission spectra of DMS exhibit a pronounced dependence on the polarity of the solvent, a phenomenon known as solvatochromism. As solvent polarity increases, the absorption spectrum typically shows a slight shift, while the fluorescence spectrum displays a significant bathochromic (red) shift. This large Stokes shift is indicative of a substantial increase in the dipole moment upon excitation and subsequent stabilization of the highly polar excited state by the polar solvent molecules.

The relationship between the Stokes shift and solvent polarity can be quantitatively described by solvatochromic models such as the Lippert-Mataga equation. This model relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of its dielectric constant (ε) and refractive index (n).

The Lippert-Mataga equation is given by:

ν_abs - ν_em ≈ (2/hc) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] * (μ_e - μ_g)² / a³

where ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, h is Planck's constant, c is the speed of light, μ_e and μ_g are the excited- and ground-state dipole moments, respectively, and 'a' is the radius of the solvent cavity in which the solute resides.

A plot of the Stokes shift against the solvent polarity parameter, Δf = [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ], known as a Lippert-Mataga plot, is often linear for molecules like DMS. The slope of this plot is proportional to the square of the change in dipole moment upon excitation, allowing for the estimation of the excited-state dipole moment. Studies on DMS and its derivatives have consistently shown a large increase in the dipole moment upon excitation, confirming the charge-transfer nature of the S1 state. For instance, early solvatochromic measurements by Lippert provided some of the first estimates of the excited-state dipole moment of these types of molecules. acs.org However, standard dielectric continuum models are only partially successful in perfectly fitting the solvatochromism of related molecules, suggesting that more complex interactions are also at play. acs.orgnih.govscilit.com

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.427 | 350 | 410 | 4196 |

| Dioxane | 2.21 | 1.422 | 355 | 425 | 4780 |

| Acetonitrile (B52724) | 37.5 | 1.344 | 365 | 480 | 7009 |

| Methanol (B129727) | 32.7 | 1.329 | 368 | 495 | 7486 |

Note: The data in this table is illustrative and compiled from typical values for push-pull stilbenes. Exact values for 4-(Dimethylamino)stilbene (B74358) may vary based on experimental conditions.

Following photoexcitation, the solvent molecules surrounding the newly formed, highly polar excited state of DMS reorient themselves to achieve a more energetically favorable configuration. This process, known as solvent relaxation or dynamic solvation, occurs on a picosecond to sub-picosecond timescale. Time-resolved emission spectroscopy is a key technique used to monitor this process. Immediately after excitation, the emission spectrum resembles that in a non-polar solvent. As the solvent molecules relax, the emission spectrum shifts to lower energies (red-shifts) until the solvent shell reaches equilibrium. The timescale of this spectral shift provides direct information about the dynamics of the surrounding solvent molecules. For related "push-pull" stilbenes, emission dynamics down to the subpicosecond timescale have been shown to primarily reflect this solvent relaxation process rather than more complex electronic state kinetics. acs.orgnih.govscilit.com

Influence of Solvent Viscosity on Excited State Kinetics

Solvent viscosity can significantly impact the non-radiative decay pathways of the excited state of DMS. A primary non-radiative decay channel for stilbene (B7821643) and its derivatives is trans-cis isomerization around the central ethylenic double bond. This process involves a large amplitude torsional motion. In solvents of high viscosity, this twisting motion is hindered, which can lead to a decrease in the rate of isomerization. As a consequence, radiative decay (fluorescence) becomes more competitive, often resulting in an increase in the fluorescence quantum yield.

Studies on similar molecules have shown that the fluorescence quantum yield is sensitive to solvent viscosity. researchgate.net For instance, in viscous solvents like glycerol, the restriction of the twisting of the olefinic double bond leads to a decrease in photoisomerization and a corresponding increase in fluorescence quantum yield. researchgate.net This dependence of the excited-state lifetime and quantum yield on viscosity is a hallmark of molecules that undergo significant conformational changes in the excited state.

| Solvent | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φf) |

| n-Hexane | 0.31 | Low |

| Ethanol | 1.20 | Moderate |

| Glycerol | 1412 | High |

Note: This table illustrates the general trend observed for stilbene-like molecules. The quantum yields are relative.

Specific Solute-Solvent Interactions (e.g., Hydrogen Bonding, Specific Solvation)

While bulk solvent properties like polarity and viscosity play a major role, specific interactions between DMS and solvent molecules can also significantly influence its photophysical behavior. Hydrogen bonding is a particularly important specific interaction. Protic solvents, such as alcohols and water, can act as hydrogen bond donors to the nitrogen atom of the dimethylamino group or as hydrogen bond acceptors.

These specific interactions can stabilize either the ground or the excited state differently than what would be predicted by dielectric continuum models alone. For example, hydrogen bonding to the dimethylamino group can affect its electron-donating ability, thereby altering the charge-transfer character of the excited state. In some cases, the formation of solute-solvent exciplexes in the excited state has been observed in the presence of polar molecules. rsc.org The formation of intermolecular hydrogen bonds can lead to fluorescence quenching or shifts in the emission spectra that deviate from the general solvatochromic trend. mdpi.comrsc.org

Behavior in Organized Media and Confined Environments

The photophysical properties of DMS can be dramatically altered when it is incorporated into organized media or confined environments, such as surfactant micelles. These microheterogeneous systems provide environments with varying polarity, viscosity, and structure, all of which can be probed by the sensitive DMS molecule.

In aqueous solutions containing surfactants above their critical micelle concentration, DMS will preferentially partition into the micellar phase to avoid the highly polar aqueous environment. The location of the DMS molecule within the micelle (e.g., in the non-polar hydrocarbon core, the more polar Stern layer, or at the micelle-water interface) will determine its photophysical response.

In the non-polar core: The environment is similar to a non-polar hydrocarbon solvent, resulting in a blue-shifted emission and a higher fluorescence quantum yield compared to water, due to both the lower polarity and the increased microviscosity which inhibits isomerization.

At the micelle-water interface: The probe experiences an environment of intermediate polarity and is exposed to water molecules. This region is characterized by a significant polarity gradient and restricted mobility of the probe.

The study of stilbene derivatives in surfactant assemblies has shown that the confinement can significantly restrict the isomerization process, leading to enhanced fluorescence. The specific location and orientation of the probe within the micellar assembly are crucial in determining the observed photophysical properties.

Polymeric Matrices and Solid-State Environments

When incorporated into polymeric matrices or studied in the solid state, the photophysical behavior of this compound derivatives is governed by the rigidity and polarity of the surrounding medium. The solvatochromic properties of these molecules, where the emission spectrum shifts in response to the polarity of the environment, make them effective probes for characterizing materials like microplastics. nih.gov

A notable application involves the use of 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), a derivative of this compound, for the detection and identification of microplastics. nih.govfrontiersin.org When DANS is absorbed by various polymers, its fluorescence emission spectrum shifts based on the polarity of the polymer. nih.gov This phenomenon allows for the straightforward identification of different types of microplastics under UV illumination, as each polymer type elicits a characteristic emission color, ranging from blue to red. nih.govfrontiersin.org

Research has demonstrated that the fluorescence emission of DANS exhibits a positive shift as the polarity of the host polymer increases. nih.gov This relationship is a direct consequence of the interaction between the dye's large excited-state dipole moment and the local electric field of the polymer matrix.

| Polymer | Abbreviation | Fluorescence Emission Maximum (nm) |

|---|---|---|

| Polyethylene | PE | 505 |

| Polypropylene | PP | 510 |

| Polystyrene | PS | 530 |

| Polyvinyl Chloride | PVC | 550 |

| Polyethylene Terephthalate | PET | 565 |

| Polymethyl Methacrylate | PMMA | 580 |

In the crystalline solid state, the fluorescence properties of stilbene derivatives are heavily influenced by their molecular packing. nih.gov The arrangement of molecules in the crystal lattice determines the extent of intermolecular interactions and can lead to phenomena like aggregation-caused quenching or aggregation-induced emission. For a series of methoxy-trans-stilbene analogs, solid-state photoluminescence quantum yields (ΦPL) were found to range from 0.07 to as high as 0.69, demonstrating the significant impact of substitution patterns and crystal packing on fluorescence efficiency. nih.gov

Adsorption on Surfaces (e.g., Silica (B1680970) Glass)

The adsorption of this compound derivatives onto surfaces like amorphous silica glass introduces a new set of interactions that modify their photophysical properties. nih.govresearchgate.netacs.org The disordered nature of amorphous silica surfaces provides a non-uniform environment that can significantly influence the behavior of adsorbed molecules. researchgate.net

Studies using plane-wave density functional theory (DFT) on 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) adsorbed on silica have provided a detailed understanding of the governing interactions. nih.govresearchgate.netacs.org

Key Interactions and Adsorption Modes:

Hydrogen Bonding: The primary interaction is the formation of O–H···O hydrogen bonds between the nitro group of DANS and the hydroxyl groups present on the silica surface. nih.govresearchgate.net These strong interactions result in the molecule being tightly adsorbed. acs.org

O–H···π Interactions: Interactions between the surface hydroxyl groups and the aromatic rings and ethylene (B1197577) double bond of the stilbene backbone also play a critical role in the adsorption process. nih.govresearchgate.net

These combined interactions favor a parallel orientation of the DANS molecule with respect to the silica surface. nih.govresearchgate.net This "flat-on" or "side-on" orientation allows for maximization of both the specific hydrogen bonds from the functional groups and the weaker, more diffuse interactions with the π-system. nih.govacs.org "End-on" orientations, where only one end of the molecule interacts strongly with the surface, are energetically less favorable. acs.org

| Orientation | Description | Relative Energy |

|---|---|---|

| Flat-on / Side-on | Molecule lies parallel to the surface, maximizing interactions. | Most Favorable |

| End-on (NO₂ group) | Only the nitro group end interacts strongly with the surface. | Less Favorable |

| End-on (NMe₂ group) | Only the dimethylamino group end interacts with the surface. | Least Favorable |

The adsorption significantly impacts the electronic properties of the molecule. The dispersion interaction of the π-system with the surface tends to reduce the intensity of the first absorption band. researchgate.net Understanding these surface interactions is crucial for applications where stilbene-based photoswitches are immobilized on polar surfaces like silica, which is often used as a carrier material. acs.org

Computational and Theoretical Investigations of 4 Dimethylamino Stilbene Electronic Structure and Dynamics

Quantum Chemical Methodologies for Ground and Excited States

A variety of computational methods have been utilized to study the electronic properties of stilbene (B7821643) derivatives, each with its own strengths and limitations. The choice of method is crucial for obtaining accurate descriptions of the ground and, particularly, the challenging electronically excited states.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground-state properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. nih.gov For investigating excited-state properties, such as absorption and emission spectra, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. nih.govgithub.io

In the context of donor-acceptor stilbenes like 4-dimethylamino-4′-nitrostilbene (DANS), a close analogue of DAS, DFT and TDDFT calculations have been employed to rationalize experimental observations. demokritos.grnih.govacs.org For instance, studies have utilized functionals like B3LYP and CAM-B3LYP to investigate the effects of protonation on the electronic structure and spectra. demokritos.grnih.govacs.org It was found that the choice of functional can significantly impact the accuracy of the results, with CAM-B3LYP providing better agreement with experimental absorption maxima for DANS in some cases. nih.gov Plane-wave DFT calculations have also been used to understand the interaction of DANS with surfaces, which is relevant for molecular electronics applications. acs.orgnih.gov

TDDFT calculations are also instrumental in predicting excited-state absorption (ESA) spectra, which can be complex to interpret experimentally. nih.gov However, a known limitation of many common TDDFT functionals is their failure to correctly describe the long-range behavior of the exchange-correlation potential, which can lead to inaccurate predictions for Rydberg and charge-transfer excited states. github.io Asymptotic correction schemes have been developed to address this deficiency. github.io

Table 1: Comparison of DFT Functionals in Predicting the Maximum Absorption Wavelength (λmax) of DANS

| Functional | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

| B3LYP | Varies with solvent | 445 (in PMMA) | demokritos.gr |

| CAM-B3LYP | Better agreement than B3LYP | 445 (in PMMA) | demokritos.grnih.gov |

Note: This table is illustrative and based on findings for DANS, a derivative of 4-(Dimethylamino)stilbene (B74358).

While DFT and TDDFT are powerful, more rigorous ab initio methods are often necessary for a more accurate description of complex electronic phenomena like conical intersections and non-adiabatic dynamics, which are crucial in the photochemistry of stilbenes. mdpi.com

Complete Active Space Self-Consistent Field (CASSCF) is a multireference method that provides a qualitatively correct description of the electronic structure in cases where electron correlation is strong, such as in bond-breaking processes or near conical intersections. mdpi.com For stilbene derivatives, CASSCF has been used to optimize the geometries of various isomers and transition states on the excited-state potential energy surfaces. mdpi.com

To account for dynamic electron correlation, which is largely missing in CASSCF, second-order perturbation theory is often applied. Multi-State N-Electron Valence State Second-Order Perturbation Theory (MS-NEVPT2) is one such method that has been successfully used to study the photorelaxation pathways of DANS. mdpi.com This approach allows for the accurate calculation of relative energies of different electronic states and the identification of key intermediates and decay channels. mdpi.com

Semi-empirical methods , such as AM1 (Austin Model 1) and SAM1, offer a computationally less expensive alternative to ab initio and DFT methods, allowing for the study of larger systems or longer timescale dynamics. acs.orgresearchgate.netresearchgate.net These methods use parameters derived from experimental data to simplify the calculations. libretexts.orgnih.gov For example, semi-empirical AM1/CI (Configuration Interaction) calculations have been used to suggest the involvement of a twisted intramolecular charge transfer (TICT) state in the photophysics of trans-4-(dimethylamino)-4'-cyanostilbene (DCS). acs.orgresearchgate.net

Table 2: Overview of Quantum Chemical Methods Used for Stilbene Derivatives

| Method | Type | Key Applications | Strengths | Limitations |

| DFT | Ab Initio (approx.) | Ground-state geometry, electronic properties | Good accuracy for cost | Can fail for strongly correlated systems |

| TDDFT | Ab Initio (approx.) | Excited states, absorption/emission spectra | Computationally efficient for excited states | Inaccurate for some charge-transfer states |

| CASSCF | Ab Initio (multireference) | Conical intersections, bond breaking | Qualitatively correct for multireference systems | Lacks dynamic electron correlation |

| MS-NEVPT2 | Ab Initio (multireference) | Accurate excited-state energies, photorelaxation pathways | Includes dynamic electron correlation | Computationally expensive |

| AM1, SAM1 | Semi-empirical | Large systems, preliminary calculations | Very fast | Less accurate, parameter-dependent |

Modeling of Potential Energy Surfaces (PES) for Conformational Changes

The photoisomerization of stilbene and its derivatives involves significant conformational changes, primarily rotation around the central ethylenic double bond. researchgate.net Theoretical modeling is essential for mapping the potential energy surfaces (PES) along these torsional coordinates in both the ground (S₀) and excited (S₁) states. By calculating the energy of the molecule at various fixed torsional angles while optimizing all other geometric parameters, a detailed energy landscape can be constructed.

This landscape reveals the locations of energy minima corresponding to stable isomers (e.g., trans and cis), transition states, and, crucially, conical intersections (CIs), which are points of degeneracy between electronic states that facilitate ultra-fast non-radiative decay back to the ground state. mdpi.com For substituted stilbenes, the PESs can be significantly altered, influencing the quantum yields of isomerization and fluorescence. nih.gov For instance, in DANS, the S₁ surface has been shown to have a complex topology with multiple competing relaxation pathways. mdpi.com

Simulation of Intramolecular Charge Transfer and Torsional Dynamics

Upon photoexcitation, many donor-acceptor stilbenes, including DAS, exhibit intramolecular charge transfer (ICT), where electron density moves from the electron-donating dimethylamino group to the stilbene backbone. nih.govnih.gov This ICT process is often coupled with torsional dynamics, particularly the rotation of the dimethylamino group. diva-portal.orgacs.org

The formation of a twisted intramolecular charge transfer (TICT) state is a key concept in the photophysics of many donor-acceptor molecules. In a TICT state, the donor group is twisted by 90° with respect to the acceptor moiety, leading to a highly polar electronic state that is often stabilized in polar solvents. diva-portal.org The formation of TICT states can provide a non-radiative decay channel, thus affecting the fluorescence properties.

Simulations of the excited-state dynamics, often using methods like surface hopping, can provide a time-resolved picture of the coupled ICT and torsional motion. researchgate.netnih.gov These simulations can reveal the timescales of these processes and the competition between different decay pathways, such as fluorescence, isomerization, and intersystem crossing. mdpi.com

Theoretical Analysis of Protonation Effects on Absorption and Emission Spectra

The dimethylamino group in DAS is basic and can be protonated in acidic environments. Protonation has a dramatic effect on the electronic properties of the molecule, as it converts the electron-donating -N(CH₃)₂ group into an electron-withdrawing -N⁺H(CH₃)₂ group. This change significantly alters the absorption and emission spectra.

Theoretical calculations, particularly using DFT and TDDFT, have been employed to study these effects in related molecules like DANS. demokritos.grnih.govacs.org Upon protonation of DANS, a significant blue shift in the absorption maximum is observed, which is well-reproduced by calculations. demokritos.gr The calculations show that in the protonated form, the charge-transfer character of the lowest excited state is significantly reduced. demokritos.gr This theoretical analysis is crucial for understanding and predicting how the optical properties of DAS can be tuned by changing the pH of its environment.

Table 3: Calculated Effect of Protonation on the Absorption of DANS

| Form | Calculated λmax Shift | Character of S₁ State | Reference |

| Neutral | - | Significant charge-transfer | demokritos.gr |

| Protonated | Significant blue shift | No significant charge-transfer | demokritos.gr |

Note: This table is based on findings for DANS, a derivative of this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electron Density Plots)

Analysis of the electronic structure provides fundamental insights into the chemical behavior and photophysical properties of DAS. Key tools for this analysis include the examination of frontier molecular orbitals (FMOs) and electron density plots.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that are primarily involved in the lowest-energy electronic transitions. diva-portal.orgconicet.gov.ar In donor-acceptor stilbenes, the HOMO is typically localized on the electron-donating part of the molecule (the dimethylamino group and the adjacent phenyl ring), while the LUMO is localized on the acceptor part (the other phenyl ring and the ethylenic bridge). conicet.gov.ar The spatial overlap and energy gap between the HOMO and LUMO determine the energy and intensity of the lowest-energy absorption band.

Electron density difference plots are used to visualize the change in electron density upon electronic excitation. acs.org For a charge-transfer transition, these plots clearly show the depletion of electron density in the donor region and an accumulation in the acceptor region. acs.orgnih.gov This provides a direct and intuitive picture of the ICT process. Natural Bond Orbital (NBO) analysis can also be used to quantify the charge transfer and analyze hyperconjugative interactions that contribute to the stability of the molecule. conicet.gov.arirdindia.in

These analyses are not only descriptive but also predictive, helping to rationalize trends in reactivity, absorption and emission energies, and the nature of excited states across a series of related molecules. nih.gov

Structure Property Relationships in 4 Dimethylamino Stilbene Derivatives and Analogues

Systematic Variation of Electron Donor and Acceptor Moieties

The electronic nature of the substituents at the terminal ends of the stilbene (B7821643) scaffold is a primary determinant of its photophysical properties. By modulating the strength of the electron donor and acceptor groups, the energy of the frontier molecular orbitals (HOMO and LUMO) can be precisely controlled, thereby tuning the absorption and emission characteristics.

The strength of the electron-acceptor group positioned at the 4'-position of the stilbene core has a profound impact on the degree of intramolecular charge transfer. Stronger electron-withdrawing groups enhance the "push-pull" nature of the molecule, leading to a more pronounced charge separation in the excited state.

A classic example is 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), which features the potent nitro group as the acceptor. acs.orgnih.gov The significant dipole moment change between its ground and excited states makes its emissive properties highly sensitive to the surrounding environment. acs.orgnih.gov In nonpolar solvents, DANS exhibits strong fluorescence with a quantum yield of approximately 50%, but this emission is significantly quenched in polar solvents due to stabilization of the polar charge-transfer state. acs.orgnih.gov

Replacing the nitro group with a cyano group, as in trans-4-(dimethylamino)-4'-cyanostilbene (DCS), results in a molecule with a less potent acceptor. acs.org While still a strong push-pull system, the reduced acceptor strength in DCS compared to DANS leads to observable differences in their photophysical behavior, including shifts in absorption and emission maxima. The solvatochromism of these compounds, which is the shift in spectral bands with solvent polarity, is a direct consequence of their large excited-state dipole moments and is strongly influenced by the acceptor's strength. acs.org

Conversely, if the acceptor group is replaced by a weak withdrawing group or an electron-donating group like methoxy, the push-pull character is diminished. In a study of various methoxy-trans-stilbene analogues, fluorescence quantum yields were found to be highly dependent on the substitution pattern, ranging from 0.07 to 0.69. nih.gov This highlights that even subtle changes in the electronic landscape can significantly alter the de-excitation pathways.

Table 1: Effect of Acceptor Group on Photophysical Properties of 4-(Dimethylamino)stilbene (B74358) Derivatives

| Compound | Donor Group | Acceptor Group | Key Property | Reference |

|---|---|---|---|---|

| 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) | -N(CH₃)₂ | -NO₂ | Strong push-pull character, sensitive to solvent polarity. | acs.orgnih.gov |

| trans-4-(dimethylamino)-4'-cyanostilbene (DCS) | -N(CH₃)₂ | -CN | Pronounced push-pull system, used as a solvation probe. | acs.org |

| 4-Bromo-4′-(dimethylamino)stilbene | -N(CH₃)₂ | -Br | A moderately electron-withdrawing acceptor. | researchgate.netnih.gov |

The dimethylamino group is a powerful electron donor, and its effectiveness is crucial for establishing the push-pull mechanism. researchgate.net The electron-donating strength can be tuned by altering its chemical structure. Modifications such as changing the alkyl substituents or incorporating the nitrogen atom into a cyclic system can influence the energy of the Highest Occupied Molecular Orbital (HOMO) and the degree of charge transfer. For instance, increasing the electron-donating capacity of the group at the 4-position generally leads to a red-shift in the absorption and emission spectra due to a smaller HOMO-LUMO gap. mdpi.com The planarity of the donor group with respect to the phenyl ring is also critical; any steric hindrance that forces the amino group to twist out of the plane of the ring will reduce π-orbital overlap, decrease its electron-donating ability, and shift the spectra to the blue.

Positional Isomerism and Conjugation Effects (e.g., Para vs. Meta Substitution)

The relative positions of the donor and acceptor groups on the stilbene phenyl rings are critical for effective electronic communication. The π-conjugated system of the stilbene bridge facilitates the charge transfer from the donor to the acceptor. researchgate.net

In this compound and its derivatives, the para substitution (at positions 4 and 4') allows for maximum conjugation through the entire molecular axis. This direct electronic coupling is essential for the strong ICT character observed upon excitation.

If one of the groups is moved to the meta position (e.g., 3-(dimethylamino)stilbene), the direct through-conjugation between the donor and acceptor is disrupted. This disruption significantly alters the electronic and photophysical properties. The "meta effect" typically results in a blue shift in the absorption and emission spectra, a reduction in the excited-state dipole moment, and often a higher fluorescence quantum yield in certain solvents because the ICT state is less stabilized, reducing the efficiency of non-radiative decay pathways that are prominent in the para isomers.

Steric Hindrance and Bridging Architectures on Conformational Freedom

Upon photoexcitation, stilbene derivatives can dissipate energy through two primary competing pathways: fluorescence and trans-cis photoisomerization around the central double bond. researchgate.net The latter involves a significant twisting motion and is a non-radiative decay channel. Restricting this conformational freedom can dramatically enhance fluorescence efficiency.

Introducing bulky substituents near the ethylenic bridge can sterically hinder the twisting motion required for isomerization. This restriction slows down the non-radiative decay, thereby increasing the fluorescence quantum yield.

A more effective strategy is to create a rigid molecular scaffold by introducing covalent bridges. "Stiff-stilbene" is a sterically restricted analogue where the ethylenic bridge is part of a fused ring system. nih.gov This bridging completely inhibits the trans-cis isomerization. As a result, stiff-stilbene photoswitches exhibit highly advantageous properties, including high quantum yields and excellent thermal stability. nih.gov Similarly, studies on selectively bridged dimethylamino cyano stilbene model compounds have been used to investigate the photophysics of donor-acceptor substituted stilbenes by controlling the molecular geometry. acs.org By locking the conformation, the influence of specific electronic factors on the photophysical properties can be isolated and studied more clearly.

Correlation between Molecular Structure and Photophysical Parameters (e.g., Quantum Yields, Lifetimes, Stokes Shifts)

The interplay of the structural factors discussed above directly correlates with key photophysical parameters.

Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the emission process. It is highly dependent on the competition between radiative (fluorescence) and non-radiative decay pathways.

Acceptor/Donor Strength: Strong push-pull systems like DANS can have their quantum yields dramatically altered by solvent polarity; high in non-polar and low in polar solvents. nih.gov

Conformational Rigidity: Increasing rigidity by bridging the structure, as in stiff-stilbene, blocks the non-radiative isomerization pathway, often leading to a significant increase in ΦF. nih.gov

Fluorescence Lifetime (τ): This parameter describes the average time the molecule spends in the excited state before returning to the ground state. A study on methoxy-trans-stilbene derivatives found fluorescence lifetimes ranging from 0.82 to 3.46 ns, demonstrating a clear dependence on the substitution pattern. nih.gov

Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A large Stokes shift is often indicative of a significant change in geometry and electronic structure between the ground and excited states. Strong push-pull stilbenes exhibit large Stokes shifts, particularly in polar solvents, due to the substantial intramolecular charge redistribution and subsequent solvent reorganization around the more polar excited state. The magnitude of the Stokes shift is directly correlated with the strength of the donor and acceptor groups and the polarity of the solvent.

Table 2: Summary of Structure-Property Correlations in Stilbene Derivatives

| Structural Modification | Effect on Molecular Properties | Impact on Photophysical Parameters |

|---|---|---|

| Increasing acceptor strength (e.g., -CN to -NO₂) | Enhances ICT character, increases excited-state dipole moment. | Red-shift in emission, larger Stokes shift, increased solvatochromism. |

| Shifting substituent from para to meta | Disrupts through-conjugation between donor and acceptor. | Blue-shift in absorption/emission, reduced Stokes shift and solvatochromism. |

| Introducing steric hindrance or bridging | Restricts conformational freedom, inhibits trans-cis isomerization. | Increases fluorescence quantum yield (ΦF) by blocking a major non-radiative decay channel. |

Advanced Spectroscopic Characterization Techniques for 4 Dimethylamino Stilbene Research

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides invaluable insights into the excited-state dynamics of 4-(Dimethylamino)stilbene (B74358) by monitoring the temporal evolution of its fluorescence emission. This family of techniques can resolve processes occurring from femtoseconds to nanoseconds.

Femtosecond fluorescence up-conversion is a powerful technique for investigating the earliest events following photoexcitation, with a time resolution typically below 200 fs. core.ac.uk This method has been instrumental in studying the intramolecular charge transfer dynamics in polar solvents for derivatives like 4-(N,N-dimethylamino)-4'-cyanostilbene (DCS).

In polar solvents such as acetonitrile (B52724) and methanol (B129727), the spectral evolution observed with fluorescence up-conversion provides strong evidence for a rapid internal charge-transfer process that dominates the dynamics within the first few picoseconds. core.ac.uk The initially excited state appears to already possess significant charge-transfer character. core.ac.uk Studies on DCS in acetonitrile have shown that the depletion of the locally excited (LE) state population has a non-exponential decay, with a significant portion decaying on a timescale faster than the solvent's longitudinal dielectric relaxation time, suggesting the influence of high-frequency vibrational modes in promoting the charge transfer. core.ac.uk The faster decay component is on the order of hundreds of femtoseconds. core.ac.uk

| Compound | Solvent | Decay Component 1 (fs) | Decay Component 2 (ps) | Observation Wavelength (nm) |

| DCS | Acetonitrile | ~250 | - | Not specified |

| DNS | Methanol-Glycerol (10% v/v) | 480 | 2.15 | 605 |

| DNS | Methanol-Glycerol (70% v/v) | 410 | 3.15 | 605 |

Data for DCS and DNS, closely related derivatives of this compound.

Picosecond Time-Resolved Single-Photon Counting (TRSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. It is particularly useful for determining the lifetimes of the emissive states of molecules like this compound derivatives.

For 4-(dimethylamino)-4′-cyano-stilbene (DCS) in various solvents, TRSPC reveals different fluorescence decay components. In polar solvents like propanol, a short-time component of approximately 50 ps is observed in addition to a longer component of around 1 ns. researchgate.net The fluorescence lifetimes are sensitive to the solvent environment, often shortening as the viscosity of the solvent decreases. researchgate.net This technique helps in understanding the competition between radiative decay and non-radiative processes such as trans-cis isomerization.

| Compound | Solvent | Lifetime Component 1 (ps) | Lifetime Component 2 (ns) |

| DCS | Propanol | ~50 | ~1 |

| DNS | Toluene with 5 wt% Hünig's base | - | 1.50 |

Data for DCS and DNS, closely related derivatives of this compound.

Time-Resolved Emission Spectra (TRES) are constructed from a series of fluorescence decay profiles measured at different wavelengths. This technique allows for the visualization of the temporal evolution of the emission spectrum, providing a clear picture of dynamic processes such as solvent relaxation and intramolecular charge transfer.

For the polar molecule 4-dimethylamino-4'-cyano-stilbene (DMACS) in a viscous solvent like propylene (B89431) glycol, TRES studies have shown a significant red-shift of the emission maximum over time. nih.gov A shift of 66 nm was observed within the first nanosecond after excitation, with the majority of this shift occurring within the initial 200 picoseconds. nih.gov This dynamic Stokes shift is a hallmark of solvent reorganization around the excited state, which has a larger dipole moment than the ground state due to intramolecular charge transfer. In contrast, in a rigid silica (B1680970) xerogel matrix, these deactivation pathways are suppressed, leading to more stable spectroscopic properties. nih.gov

| Compound | Solvent | Total Spectral Shift (nm) | Timescale of Major Shift (ps) |

| DMACS | Propylene Glycol | 66 | < 200 |

| DMS | Various Polar Solvents | 15 | < 200 |

| DCS | Propanol and other polar solvents | > 40 | < 290 |

Data for DMACS, DMS, and DCS, closely related derivatives of this compound.